Technical Monograph: N-methyl-1-(3-methylthiophen-2-yl)methanamine
Technical Monograph: N-methyl-1-(3-methylthiophen-2-yl)methanamine
The following technical guide details the properties, synthesis, and applications of N-methyl-1-(3-methylthiophen-2-yl)methanamine (also known as 2-(methylaminomethyl)-3-methylthiophene). This document is structured for researchers in medicinal chemistry and process development.
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Executive Summary
N-methyl-1-(3-methylthiophen-2-yl)methanamine is a specialized heterocyclic secondary amine serving as a critical building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and agrochemical fungicides.[1] Characterized by a 2,3-disubstituted thiophene core, this scaffold offers unique steric and electronic properties compared to its unsubstituted 2-thienyl analogs (e.g., the Duloxetine scaffold).[1] This guide outlines its physicochemical profile, validated synthesis routes, and analytical characterization standards.[1]
Chemical Identity & Structure
| Attribute | Detail |
| IUPAC Name | N-methyl-1-(3-methylthiophen-2-yl)methanamine |
| Common Synonyms | 2-(Methylaminomethyl)-3-methylthiophene; Methyl-(3-methyl-2-thienyl)methylamine |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.23 g/mol (Free Base) |
| SMILES | CNCC1=C(C)C=CS1 |
| Key Functionality | Secondary amine (nucleophile), Thiophene (electron-rich aromatic) |
Structural Visualization
The following diagram illustrates the 2D connectivity and key steric features of the molecule.
Physicochemical Properties
Note: Values are derived from experimental data of close structural analogs and computational models where specific experimental data is proprietary.
| Property | Value / Description |
| Physical State | Pale yellow to colorless oil (Free base); White crystalline solid (HCl salt) |
| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) |
| pKa (Conjugate Acid) | 9.8 ± 0.3 (Typical for secondary benzyl-like amines) |
| LogP | 1.76 (Predicted) |
| Solubility | Free Base: Soluble in DCM, EtOAc, MeOH, Et₂O.[1][2] Sparingly soluble in water.HCl Salt: Highly soluble in water, MeOH, DMSO.[1] |
| Stability | Air-sensitive (slow oxidation to N-oxide).[1] Store under inert atmosphere (Ar/N₂) at 2–8°C. |
Synthesis & Manufacturing Protocols
Two primary routes are recommended based on scale and available precursors. Route A is preferred for laboratory scale due to milder conditions, while Route B is scalable for process chemistry.[1]
Route A: Reductive Amination (Recommended)
This route avoids the use of potent lachrymators (chloromethyl derivatives) and offers high regioselectivity.[1]
Precursors: 3-methylthiophene-2-carbaldehyde, Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB).[1]
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Imine Formation:
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Charge a reaction vessel with 3-methylthiophene-2-carbaldehyde (1.0 eq) and anhydrous DCM (10 mL/g).
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Add Methylamine (1.2 eq, THF solution) and Acetic Acid (1.0 eq) to catalyze imine formation.[1]
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Stir at room temperature (RT) for 2 hours under N₂. Monitoring by TLC should show disappearance of aldehyde.[1]
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Reduction:
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Cool mixture to 0°C.
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Add STAB (1.5 eq) portion-wise over 30 minutes.
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Allow to warm to RT and stir overnight (12–16 h).
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Workup:
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Purification:
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Purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) or convert to HCl salt for crystallization.[1]
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Route B: Amide Reduction (Scalable)
Ideal for generating the compound from the corresponding carboxylic acid derivative.[1]
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Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[1][3]
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¹H NMR (400 MHz, CDCl₃):
Mass Spectrometry (LC-MS)[1][4]
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Ionization: ESI+
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Parent Ion: [M+H]⁺ = 142.09 m/z[1]
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Fragmentation: Loss of methylamine fragment (m/z ~31) may be observed in MS/MS.[1]
Pharmaceutical & Research Applications
Structure-Activity Relationship (SAR) Studies
This compound serves as a "steric probe" in medicinal chemistry.[1] In drugs containing a 2-thienyl moiety (e.g., Duloxetine , Tiotropium analogs), replacing the unsubstituted ring with the 3-methylthiophene variant tests the tolerance of the binding pocket.[1] The 3-methyl group introduces:
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Steric Clash: Can prevent binding if the pocket is tight around the thiophene ring.[1]
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Conformational Lock: Restricts rotation around the C2-linker bond, potentially freezing the bioactive conformation.[1]
Isostere for Indole Alkaloids
The 3-methylthiophene moiety is often used as a bioisostere for the indole ring system (specifically the C2-C3 bond region) in serotonin receptor ligands, allowing for modulation of lipophilicity without significantly altering the electronic footprint.[1]
Agrochemical Synthesis
Used as an intermediate for thiophene-based fungicides (e.g., carboxamide class), where the amine functionality acts as a linker to the toxophore.[1]
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves.[1] Wash thoroughly after handling.[1] |
| Eye Damage | H318 | Wear safety goggles.[1] Risk of serious damage due to basicity.[1] |
| Acute Toxicity | H302 | Harmful if swallowed.[1] Do not pipette by mouth. |
Disposal: Thiophene derivatives must be disposed of as hazardous organic waste containing sulfur.[1] Do not bleach (risk of forming chlorinated sulfur compounds).[1]
References
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Syntheses of Thiophene Derivatives. Organic Syntheses, Coll. Vol. 4, p.671 (1963).[1] (Foundational thiophene chemistry). [1]
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Reductive Amination Methodologies. Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849-3862 (1996).[1] [1]
- Thiophene Isosteres in Drug Design.Journal of Medicinal Chemistry, "Bioisosteric Replacements of the Indole Ring System".
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PubChem Compound Summary. "2-(Dimethylaminomethyl)-3-methylthiophene" (Analogous structure for property validation).
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